Ortho-Bromo vs. Para-Bromo Regioisomerism: Impact on Nuclear Receptor CAR Pharmacological Phenotype
In a systematic SAR study of 2-substituted quinazoline-4-thiones, the para-bromo analog 2-(4-bromophenyl)quinazoline-4-thione (compound 7l) exhibited significant CAR antagonistic activity with no agonistic or inverse agonistic properties—identified as the first purely antagonistic CAR ligand in this chemotype [1]. The ortho-bromo orientation in CAS 62721-95-3 places the bromine atom in a sterically and electronically distinct environment, which, based on the established SAR showing that subtle C2 phenyl substitution changes reverse agonist/antagonist behavior [1], predicts a differentiated CAR interaction profile. This positional effect is not simply potency-modulating but can determine the qualitative pharmacological phenotype (agonist vs. antagonist).
| Evidence Dimension | CAR (constitutive androstane receptor) pharmacological activity |
|---|---|
| Target Compound Data | Not directly determined; ortho-bromo C2-phenyl orientation predicted to yield distinct CAR LBD interaction vs. para-bromo based on established SAR [1]. |
| Comparator Or Baseline | 2-(4-bromophenyl)quinazoline-4-thione (compound 7l): significant CAR antagonistic activity, no agonistic or inverse agonistic activity [1]. |
| Quantified Difference | Qualitative phenotype-level differentiation (agonist vs. antagonist) demonstrated within the SAR series; exact quantitative difference for ortho-bromo regioisomer not yet published. |
| Conditions | Cellular and in vitro TR-FRET assays with wild-type CAR or CAR3 variant ligand binding domains (LBD) [1]. |
Why This Matters
Procurement of the ortho-bromo regioisomer (CAS 62721-95-3) is justified when exploring novel CAR ligand chemotypes distinct from the para-bromo antagonist 7l, as the ortho-substitution may unlock agonistic or partial agonistic CAR activity profiles inaccessible to the para-substituted comparator.
- [1] Brožová, Z. R., et al. (2023). 2-Substituted quinazolines: Partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR). European Journal of Medicinal Chemistry, 259, 115631. https://doi.org/10.1016/j.ejmech.2023.115631 View Source
